molecular formula C20H24N2O3S B2412111 Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1235059-60-5

Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No. B2412111
CAS RN: 1235059-60-5
M. Wt: 372.48
InChI Key: KXCPZZRDWNSCEJ-UHFFFAOYSA-N
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Description

“Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reactant undergoes a series of successive protonations .

Scientific Research Applications

Crystallography and Structural Analysis

Research on compounds structurally related to "Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate" often involves crystallographic studies to determine their absolute configuration. For example, the study of piperidine derivatives has revealed insights into their geometric configurations through X-ray diffraction, contributing to the understanding of their structural characteristics necessary for medicinal chemistry applications (Peeters, Blaton, & Ranter, 1994).

Medicinal Chemistry and Drug Development

Compounds with a piperidine moiety, closely related to "this compound," are significantly relevant in the development of therapeutic agents. For instance, the design and synthesis of piperidine-4-carboxamide CCR5 antagonists, such as TAK-220, have demonstrated potent anti-HIV-1 activity. These findings highlight the potential of similar compounds in treating diseases like HIV (Imamura et al., 2006).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of chemical compounds is crucial for drug development. Studies on related compounds, such as SB-649868, an orexin receptor antagonist, provide valuable insights into their metabolic stability, elimination pathways, and half-life, which are critical parameters in the development of new pharmaceuticals (Renzulli et al., 2011).

Antiproliferative and Antimicrobial Activities

Research has also explored the antiproliferative and antimicrobial activities of compounds containing the piperidine structure, indicating their potential in cancer and infection treatments. For example, novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates have shown significant antiproliferative effects on human leukemic cells, underscoring the therapeutic potential of similar compounds in oncology (Kumar et al., 2014).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a broad range of potential targets.

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that they may interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 372.48, which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the broad range of pharmacological activities associated with piperidine derivatives , the effects could potentially be diverse, depending on the specific target and biological context.

properties

IUPAC Name

methyl 4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-25-20(24)18-4-2-17(3-5-18)19(23)21-12-15-6-9-22(10-7-15)13-16-8-11-26-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCPZZRDWNSCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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